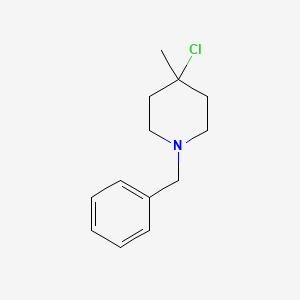
2-tert-Butoxy-5-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butoxy-5-methylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-methylthiophene typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 2-methylthiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to achieve high production rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butoxy-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
2-tert-Butoxy-5-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-tert-Butoxy-5-methylthiophene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylthiophene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are ongoing to fully elucidate the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butoxy-5-ethylthiophene
- 2-tert-Butoxy-5-propylthiophene
- 2-tert-Butoxy-5-butylthiophene
Uniqueness
2-tert-Butoxy-5-methylthiophene is unique due to its specific substituents, which confer distinct chemical and physical properties. The tert-butoxy group provides steric hindrance and increased stability, while the methyl group influences the compound’s reactivity and interactions with other molecules. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
54461-04-0 |
|---|---|
Formule moléculaire |
C9H14OS |
Poids moléculaire |
170.27 g/mol |
Nom IUPAC |
2-methyl-5-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C9H14OS/c1-7-5-6-8(11-7)10-9(2,3)4/h5-6H,1-4H3 |
Clé InChI |
WTHDLUXICDBPCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)




![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)


![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)


![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
